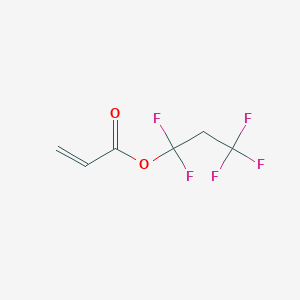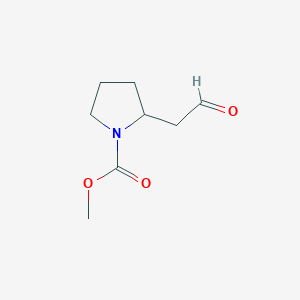![molecular formula C17H25BO B14433236 9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane CAS No. 75400-50-9](/img/structure/B14433236.png)
9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane: is an organoborane compound known for its utility in organic synthesis, particularly in hydroboration reactions. This compound is characterized by its unique bicyclic structure, which includes a boron atom bridged within a nonane ring system. It is a colorless solid that is widely used as a reagent in various chemical transformations due to its high regioselectivity and functional group tolerance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane typically involves the reaction of 1,5-cyclooctadiene with borane in ethereal solvents. The reaction proceeds through the formation of a hydride-bridged dimer, which is then cleaved in the presence of reducible substrates . The reaction conditions are generally mild, and the process is highly efficient, yielding high-purity crystalline products .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger batch sizes. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The compound is commercially available as a solution in tetrahydrofuran and as a solid .
Analyse Chemischer Reaktionen
Types of Reactions: 9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Hydroboration: This is the most common reaction, where the compound adds across double bonds to form organoboranes.
Oxidation: The organoboranes formed can be oxidized to alcohols using hydrogen peroxide in aqueous potassium hydroxide.
Substitution: The compound can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Hydroboration: Typically performed in tetrahydrofuran at room temperature.
Oxidation: Hydrogen peroxide and aqueous potassium hydroxide are commonly used.
Substitution: Various halides and nucleophiles can be used under mild conditions.
Major Products:
Alcohols: Formed through oxidation of organoboranes.
Derivatives: Various substituted organoboranes can be synthesized.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane is extensively used in the synthesis of complex organic molecules. Its high regioselectivity makes it a valuable reagent for hydroboration reactions, leading to the formation of terminal alcohols and other functionalized compounds .
Biology and Medicine: Its ability to form stable organoboranes makes it useful in drug development and other biomedical research .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role in Suzuki-Miyaura coupling reactions is particularly noteworthy, as it facilitates the formation of carbon-carbon bonds under mild conditions .
Wirkmechanismus
The mechanism of action of 9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane primarily involves its role as a hydroboration reagent. The boron atom in the compound acts as an electrophile, adding across double bonds in alkenes to form organoboranes. This process is highly regioselective, favoring the formation of terminal organoboranes . The resulting organoboranes can then undergo further transformations, such as oxidation or substitution, to yield various functionalized products .
Vergleich Mit ähnlichen Verbindungen
9-Borabicyclo[3.3.1]nonane (9-BBN): A closely related compound used in similar hydroboration reactions.
Borane-Tetrahydrofuran Complex: Another hydroboration reagent with different selectivity and reactivity.
Catecholborane: Used for hydroboration but with different regioselectivity compared to 9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane.
Uniqueness: this compound stands out due to its high regioselectivity and functional group tolerance. Its ability to form stable organoboranes and undergo various transformations makes it a versatile reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
75400-50-9 |
|---|---|
Molekularformel |
C17H25BO |
Molekulargewicht |
256.2 g/mol |
IUPAC-Name |
9-[2-(4-methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C17H25BO/c1-19-17-10-8-14(9-11-17)12-13-18-15-4-2-5-16(18)7-3-6-15/h8-11,15-16H,2-7,12-13H2,1H3 |
InChI-Schlüssel |
NNPSORIGCRAFJB-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2CCCC1CCC2)CCC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-(3-Oxo-1,3-diphenylpropylidene)amino]ethane-1-sulfonic acid](/img/structure/B14433155.png)

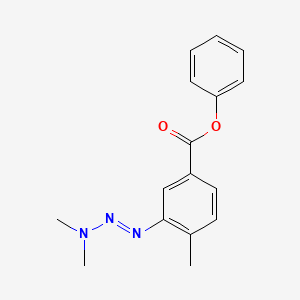
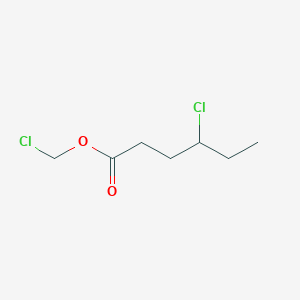
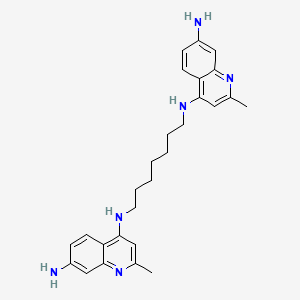
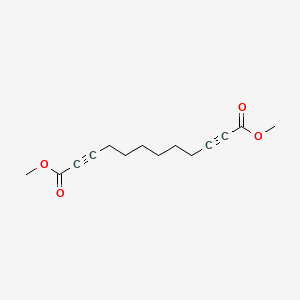
![Spiro[11.12]tetracosan-13-ol](/img/structure/B14433172.png)
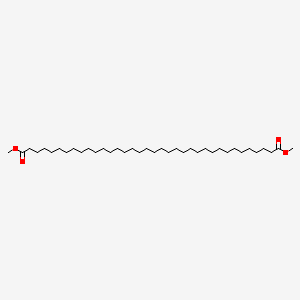
![3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-methyl-2-methylsulfanyl-1,3-thiazol-5-yl)propan-1-one;hydrochloride](/img/structure/B14433190.png)

